Ethyl 2-(2,3-dichlorophenyl)acetate
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Overview
Description
Ethyl 2-(2,3-dichlorophenyl)acetate is an organic compound belonging to the class of aromatic esters. It is characterized by the presence of a dichlorophenyl group attached to an ethyl acetate moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: This method involves the acylation of 2,3-dichlorobenzene with ethyl chloroacetate in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Esterification: Another common method is the esterification of 2-(2,3-dichlorophenyl)acetic acid with ethanol in the presence of an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification processes under controlled conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the aromatic ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like halides and amines, along with suitable catalysts, facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Various halogenated and aminated derivatives.
Scientific Research Applications
Ethyl 2-(2,3-dichlorophenyl)acetate has diverse applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-(2,3-dichlorophenyl)acetate exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Ethyl 2-(2,3-dichlorophenyl)acetate is similar to other dichlorophenyl esters, but its unique structure gives it distinct properties. Some similar compounds include:
Ethyl 2-(3,4-dichlorophenyl)acetate
Ethyl 2-(2,4-dichlorophenyl)acetate
Ethyl 2-(2,5-dichlorophenyl)acetate
These compounds differ in the position of the chlorine atoms on the phenyl ring, which can influence their reactivity and applications.
Biological Activity
Ethyl 2-(2,3-dichlorophenyl)acetate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a dichlorophenyl group that enhances its lipophilicity and potential interactions with biological targets. The presence of the ethyl acetate moiety suggests possible ester hydrolysis, leading to the release of active metabolites.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The dichlorophenyl group can participate in hydrophobic interactions, while the ethyl acetate portion may facilitate hydrogen bonding with biological macromolecules. These interactions can modulate enzymatic activity and receptor signaling pathways, leading to various pharmacological effects.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antibacterial properties. Preliminary studies have shown activity against both Gram-positive and Gram-negative bacteria. For instance:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
These findings suggest potential applications in treating bacterial infections .
2. Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that the compound can inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in conditions like arthritis or other inflammatory diseases. The compound's structural features contribute to its ability to modulate inflammatory pathways.
3. Analgesic Properties
The compound has also shown promise in pain management applications. Animal models have indicated that administration of this compound results in significant analgesic effects comparable to established analgesics like ibuprofen.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on the antimicrobial activity of this compound involved testing against various pathogens in vitro. Results showed effective inhibition against N. meningitidis and H. influenzae, indicating its potential as a broad-spectrum antimicrobial agent .
- Anti-inflammatory Research : Another study focused on the compound's ability to reduce inflammation in a murine model of arthritis. Results indicated a significant reduction in paw swelling and inflammatory markers compared to control groups, supporting its use as an anti-inflammatory therapeutic.
Toxicity and Safety Profile
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies in rodents revealed no significant adverse effects at therapeutic doses, suggesting a favorable safety margin for potential clinical applications. Long-term studies are necessary to fully establish chronic exposure effects.
Properties
IUPAC Name |
ethyl 2-(2,3-dichlorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-14-9(13)6-7-4-3-5-8(11)10(7)12/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANXLAXDRLYESO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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